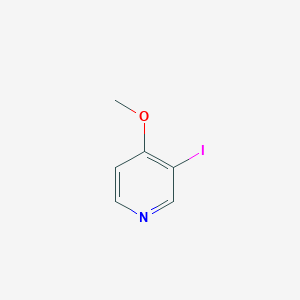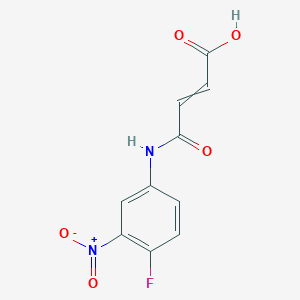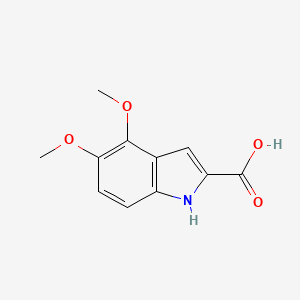
1-Isobutyl-1H-benzimidazole
描述
1-Isobutyl-1H-benzimidazole is an organic compound characterized by a benzimidazole ring with an isobutyl group attached to it. This compound is known for its unique properties, including biological activity, stability, and solubility, making it valuable in various fields of research and industry.
作用机制
Target of Action
1-Isobutyl-1H-benzimidazole, like other benzimidazole derivatives, has been found to have potential anticancer properties . The primary targets of this compound are likely to be similar to those of other benzimidazole derivatives, which include various cancer cells . For instance, certain benzimidazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) cells .
Mode of Action
Benzimidazoles are known to inhibit tumor progression through versatile mechanisms . For example, some benzimidazole derivatives have been found to stimulate S/G2 cell cycle arrest, and downregulation of cyclin B1, CDK2, and PCNA .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, particularly those involved in cell proliferation and tumor progression . The downstream effects of these pathways can include cell cycle arrest and apoptosis, which contribute to the anticancer properties of these compounds .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity . These properties can impact the bioavailability of this compound and its ability to reach its targets in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, certain benzimidazole derivatives have been found to provoke cell death in leukemic cells .
生化分析
Biochemical Properties
1-Isobutyl-1H-benzimidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been found to bind to certain proteins involved in cellular signaling pathways. For example, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The binding of this compound to these kinases can alter their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis .
Moreover, this compound has been shown to impact gene expression by acting as a transcriptional modulator. It can bind to transcription factors and either enhance or repress the transcription of specific genes. This modulation of gene expression can lead to changes in cellular metabolism, such as alterations in the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity .
In addition to enzyme interactions, this compound can also influence gene expression by binding to DNA or RNA. This binding can result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function. Furthermore, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time .
Prolonged exposure to this compound can lead to cumulative effects on cellular function. For instance, long-term treatment with this compound has been observed to cause changes in cell morphology, proliferation rates, and metabolic activity. These effects are likely due to the sustained modulation of signaling pathways and gene expression by this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis .
Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. For example, in animal models, a dosage of 10 mg/kg of this compound has been found to enhance metabolic activity without causing adverse effects, whereas higher doses (e.g., 50 mg/kg) can lead to significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For instance, it can enhance the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to increased production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux .
Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications.
For example, this compound can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors and DNA. Similarly, its localization to mitochondria can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with isobutyraldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
化学反应分析
Types of Reactions: 1-Isobutyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学研究应用
1-Isobutyl-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of functional materials, including dyes, catalysts, and polymers
相似化合物的比较
1-Isobutyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Substituted Benzimidazoles: These compounds often exhibit similar biological activities but may differ in their potency and selectivity depending on the nature of the substituent at the 2-position.
Benzimidazole: The parent compound, which lacks the isobutyl group, may have different solubility and stability properties.
Other Alkyl-Substituted Benzimidazoles: Compounds with different alkyl groups attached to the benzimidazole ring can exhibit varying degrees of biological activity and chemical reactivity .
属性
IUPAC Name |
1-(2-methylpropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDLNMJLPUIVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358778 | |
| Record name | 1-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305346-88-7 | |
| Record name | 1-(2-Methylpropyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)




